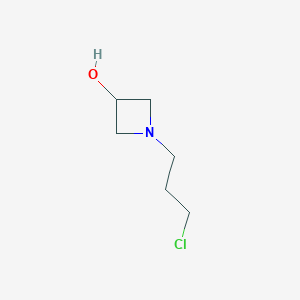

1-(3-Chloropropyl)azetidin-3-OL

Descripción

1-(3-Chloropropyl)azetidin-3-OL is a nitrogen-containing heterocyclic compound featuring an azetidine ring (a four-membered saturated ring with three carbons and one nitrogen atom). The azetidine ring is substituted with a hydroxyl (-OH) group at the 3-position and a 3-chloropropyl (-CH2CH2CH2Cl) chain attached to the nitrogen atom. This structure confers unique steric and electronic properties, making it a valuable intermediate in pharmaceutical synthesis and organic chemistry. The chloropropyl group enhances reactivity in alkylation reactions, while the hydroxyl group may participate in hydrogen bonding or further derivatization.

Propiedades

Fórmula molecular |

C6H12ClNO |

|---|---|

Peso molecular |

149.62 g/mol |

Nombre IUPAC |

1-(3-chloropropyl)azetidin-3-ol |

InChI |

InChI=1S/C6H12ClNO/c7-2-1-3-8-4-6(9)5-8/h6,9H,1-5H2 |

Clave InChI |

BSNVTTUTRHPNMM-UHFFFAOYSA-N |

SMILES canónico |

C1C(CN1CCCCl)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Analogues: Azetidine Derivatives with Different Substituents

1-Isopropylazetidin-3-ol

- Structure : Replaces the 3-chloropropyl group with an isopropyl (-CH(CH3)2) substituent.

- Key Differences :

- Steric Effects : The isopropyl group is bulkier than chloropropyl, leading to increased steric hindrance. This reduces reactivity in nucleophilic substitutions but may enhance selectivity in certain reactions.

- Electronic Effects : The absence of a chlorine atom diminishes electrophilicity, making the compound less reactive in alkylation or cross-coupling reactions.

- Applications : Preferred in scenarios requiring steric control, such as asymmetric synthesis .

Chloropropyl-Substituted Heterocycles with Different Ring Sizes

1-(3-Chloropropyl)pyrrolidine (5-Membered Ring)

- Structure : Pyrrolidine (5-membered ring) with a 3-chloropropyl chain.

- Comparison :

- Ring Strain : Azetidine’s 4-membered ring has higher angle strain, increasing reactivity in ring-opening or alkylation reactions compared to pyrrolidine.

- Thermal Stability : Pyrrolidine derivatives are generally more stable due to reduced strain, as seen in their use as intermediates requiring prolonged heating (e.g., 55–60°C for 12 hours in ) .

1-(3-Chloropropyl)piperidine (6-Membered Ring)

- Structure : Piperidine (6-membered chair-conformation ring) with a 3-chloropropyl group.

- Comparison :

Chloropropyl Derivatives of Other Heterocycles

1-(3-Chloropropyl)-2,3-dihydro-1H-benzimidazole-2-one

- Structure : Benzimidazole core fused with a ketone, substituted with chloropropyl.

- Comparison :

- Aromaticity : The benzimidazole moiety introduces aromatic character, enhancing stability and π-π stacking interactions. This is critical in drug design (e.g., domperidone synthesis in ).

- Applications : Widely used in pharmaceuticals due to dual functionality (chloropropyl for alkylation, benzimidazole for target binding) .

1-(3-Chloropropyl)-4-(3-chlorophenyl)piperazine Hydrochloride

- Structure : Piperazine ring with chloropropyl and chlorophenyl substituents.

- Comparison :

Data Table: Key Structural and Functional Comparisons

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.